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Compound of Interest

Compound Name: Sevelamer hydrochloride

Cat. No.: B000576 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the characterization of

sevelamer hydrochloride, a non-absorbed phosphate-binding polymer, using solid-state

Nuclear Magnetic Resonance (ssNMR) spectroscopy. The primary focus is on determining the

degree of cross-linking, a critical quality attribute.

Introduction
Sevelamer hydrochloride is an insoluble, cross-linked polymer of poly(allylamine

hydrochloride) and epichlorohydrin.[1] Its insolubility in common solvents precludes analysis by

conventional solution-state NMR. Solid-state NMR (ssNMR) is a powerful, non-destructive

technique for characterizing the chemical structure and physical properties of such insoluble

polymers at the molecular level.[2] Regulatory bodies, including the U.S. Food and Drug

Administration (FDA), recommend the use of ¹³C ssNMR spectroscopy to quantify the degree

of cross-linking in sevelamer hydrochloride active pharmaceutical ingredients (APIs) through

quantitative peak-area analysis.[3][4] This parameter is crucial as it influences the polymer's

swelling properties and its phosphate-binding capacity.

This application note details the experimental protocol for acquiring quantitative ¹³C Cross-

Polarization Magic Angle Spinning (CP/MAS) ssNMR data for sevelamer hydrochloride and

provides a methodology for calculating the degree of cross-linking from the resulting spectrum.
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Chemical Structure of Sevelamer Hydrochloride
Sevelamer hydrochloride is a complex network of poly(allylamine) chains cross-linked by

epichlorohydrin. The structure consists of repeating allylamine units and cross-linking moieties.

The nitrogen atoms in the polymer are partially protonated, forming hydrochloride salts.

Experimental Protocols
Sample Preparation
No special sample preparation is required for ssNMR analysis of sevelamer hydrochloride
powder. The powdered sample is packed into a zirconia rotor of an appropriate size (e.g., 4 mm

or 7 mm) for the ssNMR probe. It is crucial to ensure the sample is tightly packed to achieve

stable magic angle spinning.

Solid-State NMR Spectroscopy: ¹³C CP/MAS
The primary technique employed is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS)

solid-state NMR.[5][6] This experiment enhances the signal of the low-abundance ¹³C nuclei by

transferring polarization from the abundant ¹H nuclei. Magic angle spinning is used to average

out anisotropic interactions, resulting in higher resolution spectra.

Table 1: Representative Instrumental Parameters for ¹³C CP/MAS ssNMR of Sevelamer
Hydrochloride
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Parameter Value

Spectrometer Frequency 75 - 125 MHz for ¹³C

Probe Double-resonance MAS probe

Rotor Size 4 mm or 7 mm

Magic Angle Spinning (MAS) Rate 8 - 12 kHz

¹H 90° Pulse Width 2.5 - 4.0 µs

Contact Time 1 - 3 ms

Repetition Delay 3 - 5 s

Decoupling Method
High-power proton decoupling (e.g., SPINAL-

64)

Number of Scans 4096 - 8192 (signal averaging for adequate S/N)

Chemical Shift Reference
Adamantane (external standard, high-frequency

peak at 38.48 ppm)

Data Analysis and Interpretation
The ¹³C CP/MAS spectrum of sevelamer hydrochloride exhibits broad resonances

corresponding to the carbon atoms in the poly(allylamine) backbone and the epichlorohydrin

cross-linker.

Peak Assignments
Based on the known chemical shifts of poly(allylamine hydrochloride) and epichlorohydrin-

based cross-linkers, the following assignments can be made. Please note that the exact

chemical shifts may vary slightly depending on the specific sample and experimental

conditions.

Table 2: Representative ¹³C Chemical Shift Assignments for Sevelamer Hydrochloride
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Chemical Shift (ppm) Assignment Carbon Type

~70 - 75 C-OH of cross-linker Methine

~50 - 55 C-N of cross-linker Methylene/Methine

~40 - 45
C-N of poly(allylamine)

backbone
Methylene/Methine

~30 - 35
C-C of poly(allylamine)

backbone
Methine

Calculation of the Degree of Cross-linking
The degree of cross-linking is determined by the ratio of the integrated area of the signals from

the cross-linker to the total integrated area of the signals from the polymer backbone. For a

quantitative analysis, it is essential to ensure that the ¹³C CP/MAS experiment is performed

under conditions that provide a uniform cross-polarization efficiency for all carbon types. This

can be verified by performing a variable contact time experiment.

The degree of cross-linking can be calculated using the following formula:

Degree of Cross-linking (%) = [ (Area of Cross-linker Peaks) / (Area of Polymer Backbone

Peaks + Area of Cross-linker Peaks) ] x 100

Where:

Area of Cross-linker Peaks: The integrated area of the resonances corresponding to the

carbon atoms of the epichlorohydrin cross-linker (e.g., ~50-55 ppm and ~70-75 ppm

regions).

Area of Polymer Backbone Peaks: The integrated area of the resonances corresponding to

the carbon atoms of the poly(allylamine) backbone (e.g., ~30-35 ppm and ~40-45 ppm

regions).

For commercially available sevelamer hydrochloride (Renagel®), the degree of cross-linking

has been reported to be in the range of 10% to 19%.[7][8]
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Caption: Experimental workflow for sevelamer hydrochloride characterization.
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Caption: Relationship between structure, spectrum, and cross-linking calculation.

Conclusion
Solid-state NMR spectroscopy, specifically the ¹³C CP/MAS technique, provides a robust and

reliable method for the characterization of sevelamer hydrochloride. By following the detailed

protocol and data analysis workflow presented in this application note, researchers can

accurately determine the degree of cross-linking, a critical quality attribute for this polymeric
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drug substance. This method is essential for ensuring product consistency and for regulatory

compliance in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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